molecular formula C29H24N4O3S B2717196 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 441290-16-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2717196
CAS No.: 441290-16-0
M. Wt: 508.6
InChI Key: REBUAHIDPGKWAR-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(1,2,3,4-Tetrahydroquinoline-1-Sulfonyl)benzamide is a synthetic organic compound designed for research applications in medicinal chemistry and chemical biology. Its structure integrates a benzodiazole moiety, known for contributing to aromaticity and providing hydrogen-bonding capabilities, with a tetrahydroquinoline sulfonamide group, a feature present in compounds studied for their potential to enhance target affinity. The benzamide backbone facilitates conformational flexibility, enabling diverse intermolecular interactions. Compounds with structural similarities to this molecule, such as those featuring benzodiazole and sulfonamide groups, have been investigated for a range of biological activities. Research on analogous structures suggests potential as a protein kinase inhibitor, with some related molecules demonstrating cytotoxic effects against cancer cell lines by interfering with cellular signaling pathways. Furthermore, the sulfonamide functional group is a common pharmacophore in molecules explored for antimicrobial and antiviral properties, including the inhibition of viral entry and replication. This product is intended for research purposes as a chemical probe or a lead compound in drug discovery efforts. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c34-29(30-23-15-11-21(12-16-23)28-31-25-8-2-3-9-26(25)32-28)22-13-17-24(18-14-22)37(35,36)33-19-5-7-20-6-1-4-10-27(20)33/h1-4,6,8-18H,5,7,19H2,(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUAHIDPGKWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzodiazole moiety linked to a tetrahydroquinoline sulfonamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the benzodiazole ring through condensation reactions and subsequent coupling with the tetrahydroquinoline sulfonamide.

Key Synthesis Steps:

  • Formation of Benzodiazole: This can be achieved through the reaction of o-phenylenediamine with appropriate reagents.
  • Coupling Reaction: The benzodiazole derivative is coupled with a sulfonamide group using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Compounds containing benzodiazole and tetrahydroquinoline derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that derivatives can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Properties: The compound has potential anticancer applications. Similar compounds have been evaluated for their efficacy against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Neuroprotective Effects: There is growing interest in the neuroprotective properties of such compounds, particularly in relation to neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Antimicrobial Evaluation

A study evaluated various benzodiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against resistant strains .

Anticancer Activity

In vitro studies on similar compounds demonstrated IC50 values significantly lower than standard chemotherapeutics. For example, certain derivatives showed IC50 values ranging from 4.53 µM to 5.85 µM against colorectal carcinoma cell lines . These findings suggest that modifications to the core structure can enhance anticancer potency.

Neuroprotective Potential

Research focusing on acetylcholinesterase inhibitors derived from similar structures revealed significant inhibition rates, indicating potential therapeutic applications for cognitive disorders . Molecular docking studies further elucidated binding interactions with target enzymes.

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial and fungal strains
AnticancerSignificant inhibition of cancer cell proliferation
NeuroprotectiveInhibition of acetylcholinesterase; potential for Alzheimer’s treatment

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole and quinoline moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

  • Tetrahydroquinoline sulfonyl: A partially saturated bicyclic sulfonamide contributing to lipophilicity and steric bulk.
  • Benzamide backbone : A planar scaffold facilitating interactions with biological targets.

Table 1: Comparison with Analogous Compounds

Compound Name/ID Heterocycle Sulfonyl Group Key Modifications Reference
Target Compound Benzodiazole Tetrahydroquinoline None -
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole None Halogenated phenyl, no sulfonyl
4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)-N-(3-methylbenzothiazol-2-ylidene)benzamide Benzothiazole Tetrahydroquinoline Methyl substitution on benzothiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione [7–9] Triazole Aryl sulfonyl (X = H, Cl, Br) Fluorinated phenyl, tautomeric thione

Key Observations :

  • Heterocycle Impact : Benzodiazoles (target) and benzothiazoles () exhibit enhanced aromatic stacking vs. imidazoles () or triazoles ().
  • Sulfonyl Group: The tetrahydroquinoline sulfonyl in the target and introduces conformational rigidity compared to simpler aryl sulfonyl groups (e.g., ).
  • Substituent Effects : Halogenation (e.g., Cl, F in and ) often enhances bioavailability and target affinity.

Table 2: Reported Activities of Analogues

Compound Type Heterocycle Notable Activity Mechanism Insights (If Available) Reference
Imidazole derivatives Imidazole Anticancer (Cervical, IC50 ~5 µM) Tubulin inhibition or kinase modulation
Triazole-thiones [7–9] Triazole Antifungal (C. albicans, MIC 16 µg/mL) Sulfonyl group enhances membrane penetration
Benzothiazole derivatives Benzothiazole Unknown (structural similarity to kinase inhibitors) Potential ATP-binding site interaction

Inferences for the Target Compound :

  • The benzodiazole’s NH groups may enhance hydrogen bonding with targets like proteases or DNA.
  • The tetrahydroquinoline sulfonyl could improve blood-brain barrier penetration compared to simpler sulfonamides.

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research data, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C26H24N6OS
  • Molecular Weight : 468.57 g/mol
  • IUPAC Name : this compound
  • SMILES : CCn4c(SCC(=O)Nc1ccc(cc1)c3nc2ccccc2[nH]3)nnc4c5ccccc5C

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to inhibit specific kinases that are crucial for cell division and proliferation, particularly in cancer cells. The inhibition of these kinases can lead to reduced cell viability and increased apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116<15Inhibition of TTK kinase
MCF720Induction of apoptosis
A54925Cell cycle arrest at G2/M phase

The compound's mechanism of action involves the disruption of mitotic spindle assembly through TTK kinase inhibition, leading to cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

Besides its anticancer effects, this compound has shown promise in other biological contexts:

  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on HCT116 Cells :
    • Researchers observed a significant decrease in cell viability when treated with the compound at concentrations above 10 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .
  • In Vivo Models :
    • In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and inhibition of tumor angiogenesis .
  • Synergistic Effects with Other Drugs :
    • Combination therapy studies indicated that when used alongside conventional chemotherapeutics, the compound enhances overall efficacy by mitigating resistance mechanisms commonly observed in cancer treatments .

Q & A

Q. What are the typical synthetic routes for synthesizing N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, and what reaction conditions are critical for success?

  • Methodology : Synthesis involves multi-step organic reactions. Key steps include coupling the benzodiazolylphenyl moiety with the tetrahydroquinoline-sulfonyl-benzamide backbone. Critical conditions include:
  • Temperature control : Maintain 70–90°C during sulfonylation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Catalysts : Use of triethylamine or pyridine to neutralize acidic byproducts during amide bond formation .
    Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural identity of this compound validated after synthesis?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the integration of benzodiazolyl, tetrahydroquinoline, and sulfonylbenzamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm stoichiometry .

Q. What initial biological assays are recommended to screen for activity?

  • Methodology :
  • Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s affinity for enzyme active sites .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve reaction yield?

  • Methodology :
  • Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to minimize unreacted starting material .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
  • In-line monitoring : Employ HPLC or FTIR to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodology :
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption masks in vivo efficacy .
  • Metabolite identification : Use hepatic microsome assays to detect rapid metabolic degradation .
  • Orthogonal assays : Compare results across multiple models (e.g., 2D vs. 3D cell cultures, zebrafish models) to validate target engagement .

Q. How can computational methods predict binding affinity to specific enzyme targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding mode fidelity .
  • QSAR modeling : Corrogate substituent effects (e.g., benzodiazolyl vs. benzothiazolyl) on inhibitory potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s antimicrobial efficacy?

  • Methodology :
  • Standardize assay conditions : Use CLSI/MICE guidelines for MIC determination to minimize variability .
  • Check for biofilm interference : Treat bacterial cultures with DNase or disrupt biofilms before testing .
  • Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify adjuvant effects .

Structural-Activity Relationship (SAR) Considerations

Q. What structural modifications enhance selectivity for cancer vs. normal cells?

  • Methodology :
  • Substituent variation : Replace tetrahydroquinoline with piperazine to reduce off-target effects .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve tumor-specific activation .
  • Fluorine tagging : Incorporate 18^{18}F isotopes for PET imaging to track biodistribution .

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